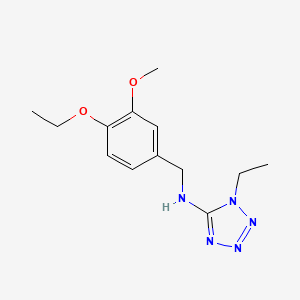![molecular formula C16H15FN4O2S2 B4421380 4-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B4421380.png)
4-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole
描述
4-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly known as FPMTB and is a member of the benzothiadiazole family of compounds. In
作用机制
The mechanism of action of FPMTB is still not fully understood. However, it is believed to inhibit the activity of enzymes by binding to their active sites. This results in the inhibition of the enzyme's catalytic activity, which can lead to a decrease in the production of certain metabolites.
Biochemical and Physiological Effects:
FPMTB has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which plays a crucial role in the regulation of acid-base balance in the body. It has also been shown to inhibit the activity of phosphodiesterase, which is involved in the regulation of intracellular levels of cyclic nucleotides. Additionally, FPMTB has been shown to inhibit the activity of monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin.
实验室实验的优点和局限性
One of the advantages of using FPMTB in lab experiments is its high potency and specificity towards certain enzymes. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using FPMTB is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the research on FPMTB. One potential direction is the development of new drugs based on the structure of FPMTB. Another direction is the study of the compound's effects on various biological processes, such as its potential role in the regulation of neurotransmitter levels in the brain. Additionally, the development of new synthesis methods for FPMTB could lead to the production of more potent and specific compounds for use in research and drug development.
Conclusion:
In conclusion, FPMTB is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on FPMTB could lead to the development of new drugs and a better understanding of its role in various biological processes.
科学研究应用
FPMTB has been extensively studied for its potential applications in various research fields. One of the primary applications of FPMTB is in the field of medicinal chemistry, where it has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase, phosphodiesterase, and monoamine oxidase. This makes FPMTB a potential candidate for the development of new drugs for the treatment of various diseases.
属性
IUPAC Name |
4-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2S2/c17-12-4-1-2-6-14(12)20-8-10-21(11-9-20)25(22,23)15-7-3-5-13-16(15)19-24-18-13/h1-7H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOLBXXHMHBMON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC4=NSN=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[acetyl(methyl)amino]phenyl}-4-(allyloxy)benzamide](/img/structure/B4421299.png)
![ethyl {1-[(4-tert-butylphenoxy)acetyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B4421303.png)
![6-(acetylamino)-N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]nicotinamide](/img/structure/B4421306.png)
![N-(3-chloro-4-methylphenyl)-2-[(1,1-dioxidotetrahydro-3-thienyl)thio]acetamide](/img/structure/B4421313.png)
![4-({1-[(3-chloro-4-ethoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)morpholine](/img/structure/B4421326.png)
![methyl 3-[(2-chlorobenzoyl)amino]-4-morpholin-4-ylbenzoate](/img/structure/B4421341.png)
![N-(3,4-dimethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4421352.png)

![N-(2-fluorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4421373.png)
![2-phenoxy-N-{4-[(propylamino)sulfonyl]phenyl}acetamide](/img/structure/B4421376.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide](/img/structure/B4421377.png)
![3-({[(4-chlorophenyl)amino]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B4421384.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4421388.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-propylpiperazine](/img/structure/B4421398.png)